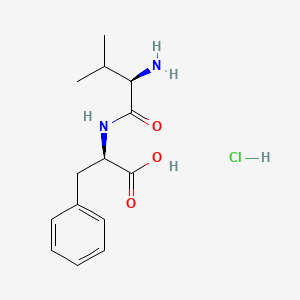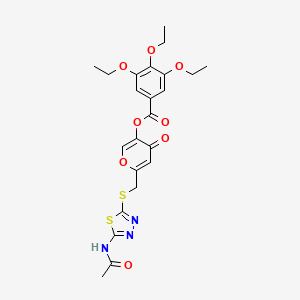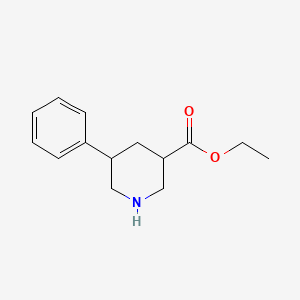
Ethyl 5-phenylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-phenylpiperidine-3-carboxylate, also known as EPPC, is a chemical compound that belongs to the piperidine family. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. EPPC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 247.33 g/mol.
Mecanismo De Acción
The exact mechanism of action of Ethyl 5-phenylpiperidine-3-carboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. Ethyl 5-phenylpiperidine-3-carboxylate has also been shown to interact with the GABAergic system, which plays a key role in regulating anxiety and mood.
Biochemical and Physiological Effects:
Ethyl 5-phenylpiperidine-3-carboxylate has been shown to produce a range of biochemical and physiological effects, including the inhibition of monoamine oxidase (MAO) activity, which is involved in the breakdown of neurotransmitters. Ethyl 5-phenylpiperidine-3-carboxylate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-phenylpiperidine-3-carboxylate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, Ethyl 5-phenylpiperidine-3-carboxylate can be difficult to synthesize in large quantities, which can limit its use in certain experiments. Additionally, Ethyl 5-phenylpiperidine-3-carboxylate can be expensive, which can make it difficult to use in large-scale studies.
Direcciones Futuras
There are several future directions for research on Ethyl 5-phenylpiperidine-3-carboxylate, including the investigation of its potential as a novel antidepressant and anxiolytic agent. Further studies are also needed to elucidate the exact mechanism of action of Ethyl 5-phenylpiperidine-3-carboxylate and to identify its molecular targets. Additionally, the development of more efficient and cost-effective synthesis methods for Ethyl 5-phenylpiperidine-3-carboxylate could expand its use in medicinal chemistry research.
Métodos De Síntesis
Ethyl 5-phenylpiperidine-3-carboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form Ethyl 5-phenylpiperidine-3-carboxylate. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound to form a β-amino carbonyl compound, which is then cyclized to form Ethyl 5-phenylpiperidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-phenylpiperidine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. Ethyl 5-phenylpiperidine-3-carboxylate has also been investigated for its potential as a novel antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
ethyl 5-phenylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNCDZFPELCBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenylpiperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

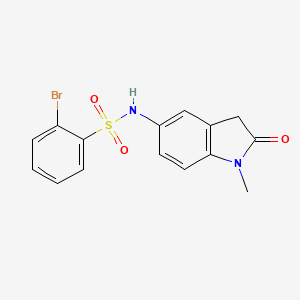
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2844119.png)
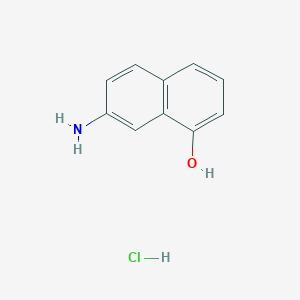
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)
![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)
![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)
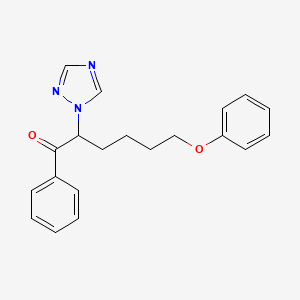

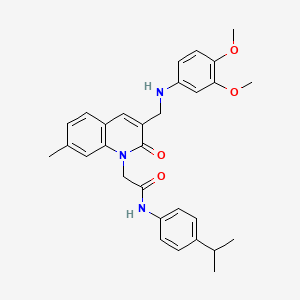
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)
